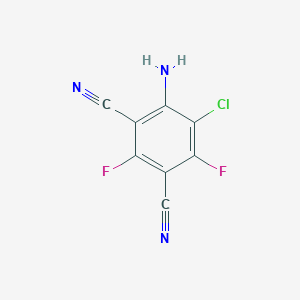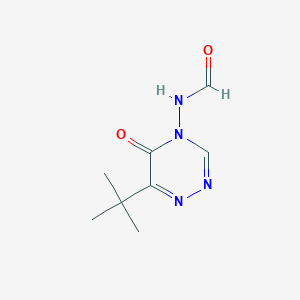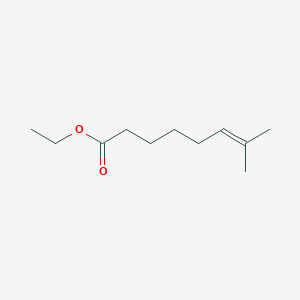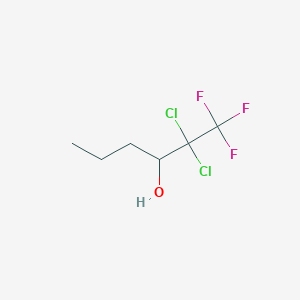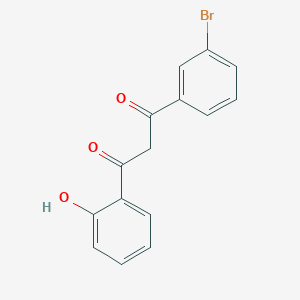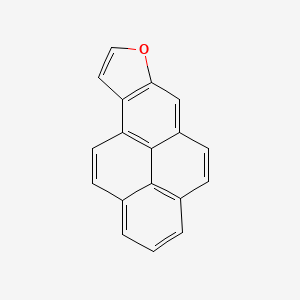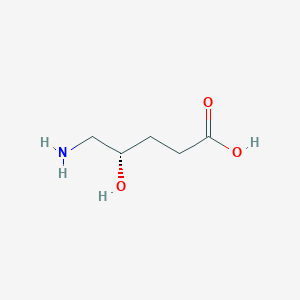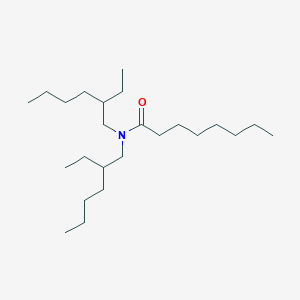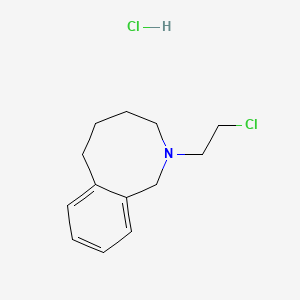
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride is a chemical compound with the molecular formula C13H18ClN·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride typically involves the reaction of benzazocine derivatives with 2-chloroethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazocine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-bromoethyl)-, hydrochloride
- 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-iodoethyl)-, hydrochloride
Uniqueness
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride is unique due to its specific chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
100311-00-0 |
|---|---|
Molecular Formula |
C13H19Cl2N |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3,4,5,6-tetrahydro-1H-2-benzazocine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-8-10-15-9-4-3-6-12-5-1-2-7-13(12)11-15;/h1-2,5,7H,3-4,6,8-11H2;1H |
InChI Key |
XUQBFMJGHHYFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC2=CC=CC=C2C1)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


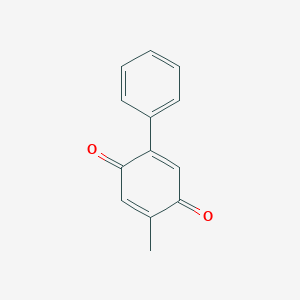
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)


![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
